3-Chloro-4-phenacyloxybenzonitrile
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Overview
Description
3-Chloro-4-phenacyloxybenzonitrile: is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a chloro group, a phenacyloxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-phenacyloxybenzonitrile typically involves the reaction of 3-chloro-4-hydroxybenzonitrile with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-phenacyloxybenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenacyloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of phenacyl ketones or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
Chemistry: 3-Chloro-4-phenacyloxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also be used in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s structural features make it a candidate for drug development
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Chloro-4-phenacyloxybenzonitrile depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the chloro, phenacyloxy, and nitrile groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
3-Chloro-4-hydroxybenzonitrile: Similar structure but lacks the phenacyloxy group.
4-Phenacyloxybenzonitrile: Similar structure but lacks the chloro group.
3-Chloro-4-methoxybenzonitrile: Similar structure but has a methoxy group instead of the phenacyloxy group.
Uniqueness: 3-Chloro-4-phenacyloxybenzonitrile is unique due to the combination of the chloro, phenacyloxy, and nitrile groups on the benzene ring. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-4-phenacyloxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-13-8-11(9-17)6-7-15(13)19-10-14(18)12-4-2-1-3-5-12/h1-8H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJHZFDUBLXOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=C(C=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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